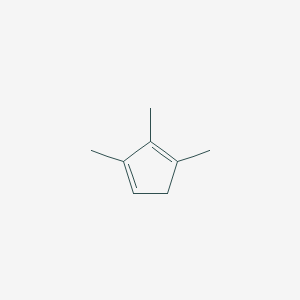

1,2,3-Trimethylcyclopentadiene

Descripción

Structural Isomerism within Trimethylcyclopentadienes

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For trimethylcyclopentadiene, with the molecular formula C₈H₁₂, several structural isomers exist depending on the placement of the three methyl groups on the five-carbon cyclopentadiene (B3395910) ring. alevelh2chemistry.com

The primary isomers include:

1,2,3-Trimethylcyclopentadiene: Features three methyl groups on adjacent carbon atoms of the cyclopentadiene ring.

1,2,4-Trimethylcyclopentadiene: Has methyl groups at the 1, 2, and 4 positions of the ring. lookchem.comchemspider.com

5,5-Dimethyl-1-methylcyclopentadiene (and other similar arrangements): In this class of isomers, one or more methyl groups are attached to the saturated carbon (C5) of the cyclopentadiene ring. nih.govnih.gov

These different arrangements of methyl groups lead to variations in the isomers' stability, reactivity, and electronic properties. The substitution pattern also dictates the structure and symmetry of the resulting organometallic complexes when these compounds are used as ligands.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 3853-27-8 | C₈H₁₂ | 108.18 |

| 1,2,4-Trimethylcyclopentadiene | 4784-94-5 lookchem.com | C₈H₁₂ lookchem.com | 108.183 lookchem.com |

| 2,5,5-Trimethylcyclopentadiene | 7086-15-9 nih.gov | C₈H₁₂ nih.gov | 108.18 nih.gov |

Historical Context of Cyclopentadiene Chemistry Relevant to Alkyl Derivatives

The story of this compound is rooted in the broader history of cyclopentadiene chemistry. Cyclopentadiene itself was first identified in the late 19th century. In 1886, Roscoe observed a hydrocarbon with the formula C₁₀H₁₂ resulting from the pyrolysis of phenol, correctly proposing it was a dimer of a C₅H₆ molecule. nih.gov The structures of cyclopentadiene (C₅H₆) and its dimer, dicyclopentadiene, were later clarified by Etard, Lambert, Kraemer, and Spilker between 1891 and 1896. nih.gov

A pivotal moment in cyclopentadiene chemistry was the correct characterization of its reaction with quinone by Diels and Alder in 1928, which became the foundation for the now-famous Diels-Alder reaction. nih.gov This reaction highlights the high reactivity of the cyclopentadiene ring system. nih.gov

The development of methods to functionalize the cyclopentadiene ring, including alkylation, was a significant advancement. Early methods for creating alkyl derivatives often involved deprotonating cyclopentadiene to form the aromatic cyclopentadienyl (B1206354) anion, which could then react with an alkylating agent. google.com Processes using reagents like butyl lithium became common for preparing cyclopentadienyl metal salts, which are crucial intermediates. google.com More advanced techniques, such as phase transfer catalysis, have been developed to synthesize specific isomers like triisopropylcyclopentadiene in high yield, showcasing the ongoing effort to control the substitution on the cyclopentadiene ring. acs.org These alkylation methods paved the way for the synthesis and study of specifically substituted derivatives like this compound.

Significance of this compound as a Model System and Precursor

This compound serves as a vital precursor in organometallic chemistry, primarily for the synthesis of the 1,2,3-trimethylcyclopentadienyl (Me₃Cp) ligand. researchgate.net This ligand is an important variation of the ubiquitous cyclopentadienyl (Cp) ligand. The addition of the three methyl groups modifies the electronic and steric properties of the ligand compared to the unsubstituted Cp ligand. These modifications influence the stability, solubility, and reactivity of the resulting metal complexes.

The Me₃Cp ligand, derived from this compound, is used to create "half-sandwich" or "piano-stool" complexes, which are valuable in catalysis. libretexts.org For instance, titanium complexes incorporating the 1,2,3-trimethylcyclopentadienyl ligand, such as trichloro(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV) and tribromo(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV), have been synthesized and structurally characterized. researchgate.net These types of compounds are studied as catalyst precursors for processes like olefin polymerization. researchgate.net

The specific 1,2,3-substitution pattern provides a unique symmetry and steric profile that researchers can use to fine-tune the behavior of a metal catalyst. By studying how these relatively simple substituted systems behave, chemists can gain insights that are applicable to the design of more complex and highly specialized catalysts for a wide range of chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂ | |

| Molecular Weight | 108.1809 g/mol | |

| CAS Registry Number | 3853-27-8 | |

| ¹H NMR (in CDCl₃, δ, p.p.m.) | 6.72 (s, 2H), 2.40 (s, 6H), 2.33 (s, 3H) | |

| ¹³C NMR (in CDCl₃, δ, p.p.m.) | 139.6, 137.2, 123.5, 16.2, 13.3 |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-trimethylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-6-4-5-7(2)8(6)3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZFDWAAGYEXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191857 | |

| Record name | 1,2,3-Trimethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3853-27-8 | |

| Record name | 1,2,3-Trimethylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Transformations of 1,2,3 Trimethylcyclopentadiene

Intramolecular Rearrangement Dynamics

Intramolecular rearrangements are processes where the atoms of a molecule reorganize without the addition or elimination of other molecules. In the case of trimethylcyclopentadienes, these dynamics are primarily driven by thermal energy and involve the shifting of hydrogen atoms and methyl groups.

Thermal Isomerization of Trimethylcyclopentadienes

Thermal isomerization refers to the conversion of a molecule into an isomer through the application of heat, without the involvement of light or other reagents. stackexchange.com For trimethylcyclopentadienes, this process is characterized by a series of rapid and reversible rearrangements that lead to a mixture of isomers.

A key mechanism in the thermal isomerization of cyclopentadienes is the nih.govlibretexts.org-sigmatropic hydrogen shift. msu.edustereoelectronics.org This is a type of pericyclic reaction where a hydrogen atom bonded to one carbon atom migrates to a new position five atoms away within the same molecule. msu.edulibretexts.org This process is thermally allowed and proceeds in a suprafacial manner, meaning the hydrogen atom remains on the same face of the π-system throughout the shift. stereoelectronics.orglibretexts.orglibretexts.org In substituted cyclopentadienes, these rapid hydrogen shifts lead to the interconversion of various isomers. For instance, 5-methyl-1,3-cyclopentadiene quickly rearranges at room temperature to form a mixture of 1-methyl-, 2-methyl-, and 5-methyl-isomers. libretexts.org

The facility of these nih.govlibretexts.org-hydrogen shifts is a defining characteristic of cyclopentadiene (B3395910) chemistry. It is a concerted process, meaning all bond breaking and bond making occur in a single step through a cyclic transition state. stereoelectronics.org This continuous migration of hydrogen atoms around the cyclopentadienyl (B1206354) ring is responsible for the dynamic equilibrium observed among the different isomers of trimethylcyclopentadiene.

At elevated temperatures, an equilibrium is established between 1,2,3-trimethylcyclopentadiene and 1,2,4-trimethylcyclopentadiene. capes.gov.br This equilibrium is a direct consequence of the facile nih.govlibretexts.org-sigmatropic hydrogen shifts. The constant migration of hydrogen atoms around the ring allows for the interconversion between these two isomers. The relative proportions of each isomer at equilibrium are determined by their thermodynamic stabilities.

| Isomer | Relative Stability |

| This compound | Data not available in search results |

| 1,2,4-Trimethylcyclopentadiene | Data not available in search results |

This table would ideally contain data on the relative stabilities or equilibrium concentrations of the two isomers. However, this specific data was not found in the provided search results.

1,5-Sigmatropic Hydrogen Shifts

Cycloaddition Chemistry

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. iitk.ac.in Cyclopentadienes are highly reactive dienes in these types of reactions, particularly in Diels-Alder reactions.

Diels-Alder Reactions of Substituted Cyclopentadienes

The Diels-Alder reaction is a [4+2] cycloaddition, where a conjugated diene (with 4 π-electrons) reacts with a dienophile (an alkene or alkyne with 2 π-electrons) to form a six-membered ring. libretexts.orgmasterorganicchemistry.comsigmaaldrich.com This reaction is a cornerstone of organic synthesis due to its high stereospecificity and ability to form complex cyclic systems in a single step. iitk.ac.in

Substituted cyclopentadienes, such as this compound, are excellent dienes for Diels-Alder reactions. The substituents on the diene can influence the reactivity and stereoselectivity of the reaction. For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. Cyclopentadienes are locked in this favorable conformation, making them highly reactive. libretexts.org

The electronic nature of the substituents on both the diene and the dienophile plays a crucial role. Generally, the reaction is favored when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org The methyl groups in this compound are electron-donating, which increases the electron density of the diene system and enhances its reactivity towards electron-poor dienophiles.

The stereochemical outcome of Diels-Alder reactions with cyclic dienes like cyclopentadiene often results in the formation of endo products, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. libretexts.org

| Diene | Dienophile | Product Stereochemistry |

| Cyclopentadiene | Maleic Anhydride (B1165640) | endo product is major. libretexts.org |

| 1,3-Butadiene (B125203) | Methyl Acrylate | Mixture of endo and exo products. iitk.ac.in |

| Anthracene | Tetracyanoethylene | exo product is exclusive. iitk.ac.in |

This table illustrates the stereoselectivity of the Diels-Alder reaction with different dienes and dienophiles, highlighting the general preference for the endo product with cyclopentadiene.

The π-facial selectivity of Diels-Alder reactions involving 5-substituted cyclopentadienes is influenced by both steric and electronic effects of the substituent. nih.govnih.gov Hyperconjugative interactions between the substituent and the diene π-system can pre-distort the cyclopentadiene ring, favoring addition to one face over the other. nih.gov

Influence of Methyl Substitution on Reactivity and Selectivity

Reactions with Electron-Rich and Electron-Deficient Dienophiles

The electronic nature of the dienophile dictates whether a Diels-Alder reaction proceeds via a "normal" or "inverse" electron-demand pathway. wikipedia.org The electron-donating methyl groups of this compound make it an electron-rich diene, which strongly influences its reactivity profile. masterorganicchemistry.commdpi.com

Reactions with Electron-Deficient Dienophiles: In a normal electron-demand Diels-Alder reaction, the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org Dienophiles are considered electron-deficient if they possess electron-withdrawing groups (e.g., CHO, COR, CN). organic-chemistry.org

The three methyl groups on this compound increase the energy of its HOMO, making it more electron-rich and nucleophilic compared to unsubstituted cyclopentadiene. mdpi.com This elevation of the HOMO energy reduces the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a faster reaction rate. organic-chemistry.org Therefore, this compound is expected to react rapidly with electron-deficient dienophiles like maleic anhydride or methyl acrylate. nih.gov

Reactions with Electron-Rich Dienophiles: An inverse electron-demand Diels-Alder reaction occurs when an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This reaction is governed by the interaction between the LUMO of the diene and the HOMO of the dienophile. organic-chemistry.org Dienophiles are considered electron-rich if they bear electron-donating groups, such as alkoxy or amino groups.

For this compound, which is already electron-rich, reacting with an electron-rich dienophile is generally unfavorable. reddit.com Both components are nucleophilic, resulting in a large energy gap between the relevant frontier molecular orbitals (diene-LUMO and dienophile-HOMO), and thus a slow reaction rate. While the ambiphilic nature of the cyclopentadiene scaffold allows it to react with both types of dienophiles under certain conditions, its reaction with electron-rich partners is significantly less efficient than with electron-deficient ones. nih.gov

The following table summarizes the expected reactivity of this compound with different classes of dienophiles.

| Dienophile Type | Key Feature | Governing FMO Interaction | Expected Reactivity with this compound |

| Electron-Deficient | Electron-Withdrawing Groups (EWG) | HOMO(diene) - LUMO(dienophile) | High |

| Electron-Rich | Electron-Donating Groups (EDG) | LUMO(diene) - HOMO(dienophile) | Low |

Organometallic Chemistry of 1,2,3 Trimethylcyclopentadienyl Ligands

Formation and Characterization of 1,2,3-Trimethylcyclopentadienyl Anions and their Complexes

The formation of organometallic complexes with the 1,2,3-trimethylcyclopentadienyl ligand begins with the generation of its corresponding anion. This is typically achieved through the deprotonation of the neutral 1,2,3-trimethylcyclopentadiene molecule using a strong base. Reagents such as butyllithium (B86547) (BuLi) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed for this purpose, yielding the lithium salt of the 1,2,3-trimethylcyclopentadienyl anion. researchgate.netutc.edu This anionic ligand is then ready to coordinate with a metal center.

Table 1: Examples of Metal Cations Complexed with 1,2,3-Trimethylcyclopentadienyl Ligand

| Metal Cation | Example Complex Formula | Reference(s) |

|---|---|---|

| Titanium(IV) | [Ti(C₈H₁₁)Cl₃] | researchgate.net |

| Titanium(IV) | [Ti(C₈H₁₁)Br₃] | researchgate.net |

| Zirconium(IV) | [Zr(C₈H₁₁)₂Cl₂] | google.com |

Synthesis of Organometallic Complexes Featuring 1,2,3-Trimethylcyclopentadienyl Ligands

The synthesis of organometallic complexes featuring the 1,2,3-trimethylcyclopentadienyl ligand generally involves the reaction of a metal halide with a salt of the anion, most commonly the lithium salt. This salt metathesis reaction is a foundational method for creating metal-cyclopentadienyl bonds. researchgate.net For example, reacting the lithium salt of a substituted cyclopentadienyl (B1206354) ligand with a metal tetrachloride (MCl₄) is a standard route to forming cyclopentadienyl metal trichloride (B1173362) complexes. researchgate.net

Half-sandwich complexes, also known as piano-stool complexes, are a prominent class of organometallic compounds where a cyclic polyhapto ligand, such as 1,2,3-trimethylcyclopentadienyl, is bound to a metal center (MLn) that also bears other, typically unidentate, ligands (L). wikipedia.org The design of these complexes allows for the modulation of the metal center's reactivity by altering the electronic and steric properties of both the cyclopentadienyl ring and the ancillary 'leg' ligands. researchgate.net

The preparation of these complexes often follows the salt metathesis route. For instance, titanium(IV) trihalide half-sandwich complexes with the 1,2,3-trimethylcyclopentadienyl ligand have been synthesized and characterized. researchgate.netresearchgate.net Similarly, rhenium-based piano-stool complexes of the type Cp′Re(CO)₃, where Cp' includes the 1,2,3-trimethylcyclopentadienyl ligand, are prepared by reacting the corresponding cyclopentadiene (B3395910) with dirhenium decacarbonyl. researchgate.net These complexes are valuable as precursors and catalysts in various chemical transformations. researchgate.net

A significant area of study within the chemistry of the 1,2,3-trimethylcyclopentadienyl ligand involves its coordination to titanium(IV). These complexes are of interest for their potential applications in catalysis, including olefin polymerization. researchgate.netrsc.org The synthesis of these compounds, such as trichloro(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV), is typically achieved by reacting the ligand with a titanium halide precursor. mobt3ath.com

The solid-state structures of several titanium(IV) complexes with the 1,2,3-trimethylcyclopentadienyl ligand have been elucidated through single-crystal X-ray diffraction. Specifically, the structures of trichloro(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV), [Ti(Me₃Cp)Cl₃], and tribromo(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV), [Ti(Me₃Cp)Br₃], have been determined. researchgate.netresearchgate.net

Both complexes exhibit a characteristic three-legged piano-stool geometry, a common structural motif for half-sandwich compounds. researchgate.netresearchgate.netresearchgate.net In this arrangement, the planar 1,2,3-trimethylcyclopentadienyl ring acts as the 'seat' of the stool, bonded in an η⁵-fashion to the central titanium atom. The three halide ligands (Cl or Br) form the 'legs', occupying the remaining coordination sites around the metal. researchgate.netresearchgate.net This coordination results in a pseudo-tetrahedral environment at the titanium(IV) center. researchgate.netresearchgate.net

Detailed structural parameters have been reported for these complexes. The distance from the titanium atom to the centroid of the cyclopentadienyl ring is a key metric.

Table 2: Selected Structural Data for [Ti(Me₃Cp)X₃] Complexes

| Compound | Ti–Ring Centroid Distance (Å) | Ti–Halide Distance Range (Å) | Reference(s) |

|---|---|---|---|

| [Ti(Me₃Cp)Cl₃] | 2.0120 (7) | 2.2229 (9) – 2.228 (1) | researchgate.net |

The eclipsed configuration of a methyl group with a chlorine atom has also been noted in the trichloro derivative. researchgate.net

The reactivity of titanium(IV) piano-stool complexes allows for variations and derivatization of the ligands attached to the metal center. A straightforward variation is the exchange of the halide ligands, as seen in the synthesis of both chloro and bromo derivatives of the (1,2,3-trimethylcyclopentadienyl)titanium complex. researchgate.netresearchgate.net

Further derivatization is possible through ligand exchange reactions. For example, related trichlorotitanium complexes can be converted to their corresponding dibromo derivatives by treatment with reagents like boron tribromide (BBr₃). rsc.org It is also common in organotitanium chemistry to replace halide ligands with other functional groups, such as alkyls or thiolates, by reacting the halide complex with appropriate nucleophiles. nih.gov While specific examples of such derivatizations for the [Ti(Me₃Cp)X₃] system are not detailed in the provided sources, these reactions represent a general and important pathway for modifying the properties and reactivity of these half-sandwich complexes. The modification of substituents on the cyclopentadienyl ring itself is another powerful strategy for fine-tuning the characteristics of the resulting constrained-geometry catalysts. researchgate.net

Structural Analysis and Piano-Stool Geometry

Zirconium Complexes with Substituted Cyclopentadienyl Ligands

The 1,2,3-trimethylcyclopentadienyl ligand has been successfully incorporated into zirconium-based organometallic compounds, most notably in the formation of metallocene catalysts for olefin polymerization. A key example is bis(1,2,3-trimethylcyclopentadienyl)zirconium dichloride.

The synthesis of this complex can be achieved by reacting this compound with n-butyl lithium in a dehydrated solvent like tetrahydrofuran (B95107) to form the lithium salt. researchgate.net This intermediate is then reacted with zirconium tetrachloride (ZrCl₄). researchgate.net The resulting bis(1,2,3-trimethylcyclopentadienyl)zirconium dichloride can be purified through methods such as recrystallization or sublimation. researchgate.net

When combined with an aluminoxane, such as methylaluminoxane (B55162) (MAO), these zirconium complexes form highly active catalysts for olefin polymerization. researchgate.net For instance, bis(1,2,3-trimethylcyclopentadienyl)zirconium dichloride has been used to polymerize propylene (B89431) and ethylene. researchgate.net In propylene polymerization, the catalyst system yields atactic polypropylene, with the resulting polymer chain exhibiting vinylidene-type terminal groups. researchgate.net The use of such substituted cyclopentadienyl ligands allows for the production of polyolefins with controlled terminal group structures. researchgate.net

Below is a data table summarizing polymerization experiments using the bis(1,2,3-trimethylcyclopentadienyl)zirconium dichloride/methylaluminoxane catalyst system.

| Olefin | Catalyst Concentration (mmol) | MAO Concentration (mmol) | Temperature (°C) | Pressure (Kg/cm²G) | Duration (hours) | Polymer Yield (g) | Polymer Type |

|---|---|---|---|---|---|---|---|

| Propylene | 0.02 | 6.3 | 50 | 8 | 4 | 180 | Atactic Polypropylene |

| Ethylene | 0.002 | 1.5 | 50 | 4 | 2 | Data not specified | Polyethylene |

Palladium Complexes with Phosphino-Substituted Trimethylcyclopentadienes

The direct synthesis of palladium complexes featuring a phosphine (B1218219) group covalently attached to a 1,2,3-trimethylcyclopentadienyl ring is not extensively documented in the reviewed literature. Research has demonstrated that quenching the 1,2,3-trimethylcyclopentadienyl anion with chlorodiphenylphosphine (B86185) can lead to sp²-bound phosphines under ambient conditions, though this was noted in the context of indenyl systems. sci-hub.st

However, the broader field of palladium chemistry includes numerous examples of complexes containing separate cyclopentadienyl-type and phosphine ligands. These compounds are significant as catalysts for a variety of C-C coupling reactions. heraeus-precious-metals.com Cationic η⁵-cyclopentadienyl palladium(II) complexes with mono- and bidentate tertiary phosphine ligands have been synthesized and characterized. mdpi.com For example, complexes of the type [Pd(Cp)(L)₂]BF₄, where L is a monodentate phosphine like PPh₃, are active catalysts for the telomerization of 1,3-butadiene (B125203) with methanol. mdpi.com The synthesis of these complexes can be achieved by reacting cationic palladium acetylacetonate (B107027) precursors with cyclopentadiene in the presence of phosphine ligands. mdpi.com

The electronic and steric properties of the phosphine ligands play a crucial role in tuning the catalytic activity of the palladium center. nih.govresearchgate.net Highly electron-rich phosphines, such as ylide-functionalized phosphines, have been shown to generate exceptionally active palladium catalysts for reactions like C-N cross-coupling. nih.gov Given the established influence of both phosphine and cyclopentadienyl ligands on palladium's catalytic performance, a hypothetical phosphino-substituted trimethylcyclopentadienyl ligand would be expected to offer a unique combination of steric bulk and electronic donation from both the Cp ring and the phosphine moiety.

Lanthanide and Actinide Complexes with Substituted Cyclopentadienyl Ligands

While specific studies detailing lanthanide and actinide complexes with the 1,2,3-trimethylcyclopentadienyl ligand are not prominent, the chemistry of f-block elements with other substituted cyclopentadienyl (Cp) ligands is well-established. nih.govd-nb.infowikipedia.org Amidinates are often considered steric equivalents to cyclopentadienyl ligands in organolanthanide chemistry. rsc.org Most trivalent f-block elements form M(Cp)₃ complexes, which have been synthesized for actinides up to californium. wikipedia.org

The bonding in these complexes is predominantly ionic, with interactions governed by the ionic radii of the metal ions. researchgate.net In a series of (Cp)₃Ln(C≡NCy) complexes, the Ln-C bond distances decrease systematically with the shrinking Ln³⁺ ionic radii across the lanthanide series. nih.govresearchgate.net For actinides, the bonding exhibits a slightly greater covalent character due to the greater radial extension and participation of 5f orbitals compared to the 4f orbitals of lanthanides. europa.euosti.gov This difference is a key factor exploited in the design of ligands for separating actinides from lanthanides. europa.eu

Substituents on the cyclopentadienyl ring, such as methyl or trimethylsilyl (B98337) groups, are used to modify the steric and electronic properties of the complexes. nih.govd-nb.info For instance, bulky silyl-substituted cyclopentadienyl ligands like C₅H₃(SiMe₃)₂ have been instrumental in stabilizing actinides in the formal +2 oxidation state. osti.gov Methyl groups, as electron-donating substituents, increase the electron density on the metal center. capes.gov.br This enhanced electron donation influences the redox chemistry of the complexes; electrochemical studies on various tris(cyclopentadienyl)uranium and thorium complexes show that the reduction potentials trend with the electron-donating strength of the ligand. acs.org Therefore, a 1,2,3-trimethylcyclopentadienyl ligand would be expected to confer increased electron density on a lanthanide or actinide center, influencing its reactivity and redox properties in a manner analogous to other methylated Cp ligands like pentamethylcyclopentadienyl (Cp*).

Electronic and Steric Effects of Methyl Substitution on Ligand Performance

The substitution of hydrogen atoms with methyl groups on a cyclopentadienyl (Cp) ring significantly alters the ligand's electronic and steric profile, which in turn modulates the properties and performance of the resulting organometallic complex.

Electronic Effects: Methyl groups are electron-donating. When attached to the Cp ring, they increase the electron density on the ligand, which is then transferred to the metal center. Current time information in Bangalore, IN. This increased electron donation makes the metal center more electron-rich, which can have several consequences. For example, it generally results in stronger π-backbonding from the metal to other ligands in the coordination sphere, such as carbonyls. Current time information in Bangalore, IN. It also makes the metal complex more easily oxidized compared to its unsubstituted Cp analogue. Current time information in Bangalore, IN. This effect can be observed spectroscopically; for example, the CO stretching frequencies in CpRe(CO)₃ complexes decrease as methyl substitution increases, indicating a more electron-rich metal center.

Steric Effects: The addition of methyl groups increases the steric bulk of the ligand. The pentamethylcyclopentadienyl (Cp*) ligand, for example, is considerably more sterically demanding than the parent Cp ligand. Current time information in Bangalore, IN. This increased bulk can provide kinetic stabilization to a complex by sterically shielding the metal center from reacting molecules or decomposition pathways. wikipedia.org However, excessive steric hindrance can also block substrate access to the metal's active site, potentially reducing catalytic activity. The balance between electronic enhancement and steric hindrance is critical for catalyst design, as subtle variations in the ligand structure can lead to significant changes in reactivity and selectivity. Current time information in Bangalore, IN.

The table below shows how electronic properties, illustrated by ³¹P NMR chemical shifts of a phosphine probe, correlate with the electron-donating ability of different cyclopentadienyl ligands in a series of Rh(III) complexes. A more negative chemical shift corresponds to a more shielded phosphorus nucleus, indicating a more electron-rich rhodium center.

| Cyclopentadienyl Ligand (in Rh(III) complex) | Substituents | ³¹P Chemical Shift (δP, ppm) | Relative Electronic Effect |

|---|---|---|---|

| CpEt | Pentaethyl | -31.5 | Most Electron-Donating |

| Cp* | Pentamethyl | -29.2 | Strongly Electron-Donating |

| CpnPr | Penta-n-propyl | -29.0 | Strongly Electron-Donating |

| CpiPr | Penta-iso-propyl | -28.0 | Strongly Electron-Donating |

Data adapted from a study on Rh(III) complexes, illustrating the electronic effect of alkyl substituents on the cyclopentadienyl ligand. Current time information in Bangalore, IN.

Applications in Catalysis and Organic Synthesis

Olefin Polymerization Catalysis with Half-Metallocene Systems

Half-metallocene catalysts, particularly those of Group 4 metals like titanium and zirconium, are crucial for producing polyolefins with specific properties. The cyclopentadienyl (B1206354) (Cp) ligand is a key component of these catalysts, and its substitution pattern significantly affects the catalyst's performance. researchgate.netgoogleapis.com The size and position of substituents on the Cp ring influence the catalyst's activity, stereospecificity, and the properties of the resulting polymer, such as molecular weight and molecular weight distribution. researchgate.netgoogleapis.com

While unsubstituted Cp ligands are common, substituted versions like 1,2,3-trimethylcyclopentadienyl are used to fine-tune the catalyst's behavior. For instance, substituted half-sandwich titanocenes, such as those with methylated Cp rings, are employed for the synthesis of syndiotactic polystyrene. researchgate.net These catalysts can lead to polymers with high melting points and high molecular weights, which are important characteristics for industrial applications. researchgate.net The electron-donating methyl groups on the 1,2,3-trimethylcyclopentadienyl ligand increase the electron density at the metal center, which can affect the rates of monomer insertion and chain transfer, thereby controlling the polymer's final properties. googleapis.com Hafnium-based half-metallocenes have also been developed, showing unique characteristics such as the prevention of β-elimination, a common chain transfer process. mdpi.com

The table below illustrates the impact of ligand substitution on the properties of polymers produced by half-metallocene catalysts.

| Catalyst/Ligand System | Polymer Produced | Key Polymer Properties |

| Substituted Titanocenes (e.g., 1,3-Me₂-CpTiCl₃) | Syndiotactic Polystyrene | High melting point (275°C) researchgate.net |

| C₁-symmetric Metallocenes (e.g., [Me₂C(PhCp)(Flu)ZrCl₂]) | Polypropylene | High molecular weights researchgate.net |

| Pyridylamido-Hf Complexes | Isotactic-Polypropylene | Excellent α-olefin incorporation mdpi.com |

Role in C-H Activation Processes

Derivatives of trimethylcyclopentadiene play a significant role as ancillary ligands in transition metal-catalyzed C-H activation. mt.comscielo.br In these reactions, a stable but otherwise unreactive C-H bond is cleaved and functionalized, offering an efficient route to complex molecules. mt.com The ligand does not directly participate in the bond-breaking but modulates the electronic and steric environment of the metal center, which is crucial for the catalytic cycle. rsc.orgacs.org

A prominent example is the use of pentamethylcyclopentadienyl (Cp*), a close structural relative of trimethylcyclopentadiene, in cobalt and rhodium catalysis. rsc.orgacs.org CpCo(III) complexes are versatile catalysts for the hydroarylation of alkynes and alkenes. acs.org The catalytic cycle typically involves the coordination of the directing group of a substrate to the CpCo(III) center, followed by C-H activation to form a metallacyclic intermediate. acs.org The electron-rich nature of the methylated Cp ligand stabilizes the high-valent metal center and promotes the key C-H activation step. acs.org

Similarly, rhodium complexes bearing substituted cyclopentadienyl ligands have been used in C-H amination reactions. lookchem.com The choice of ligand is critical for achieving high selectivity and efficiency. The steric bulk and electron-donating properties of the trimethylcyclopentadienyl ligand influence the accessibility of the catalytic site and the energetics of the transition states, thereby directing the reaction pathway. sigmaaldrich.com

| Catalyst System | C-H Activation Application | Metal | Mechanism Type |

| [Cp*Co(CO)I₂] | Amidation of enaminones | Cobalt(III) | Concerted Metalation-Deprotonation rsc.orgacs.org |

| Rhodium complex with 1,3-diethylester-2,4,5-trimethylcyclopentadiene | Allylic C-H Amination | Rhodium | Not specified lookchem.com |

| [RuHCl(CO)(PR₃)₃] | Arylation of ketones | Ruthenium | Not specified rsc.org |

| Palladium complexes with MPAA ligands | Desymmetrization | Palladium | Concerted Metalation-Deprotonation snnu.edu.cn |

Catalytic Transformations Involving Trimethylcyclopentadiene Derivatives

The 1,2,3-trimethylcyclopentadiene framework serves as a versatile platform for synthesizing a wide range of ligands for various catalytic transformations. By modifying the core structure, ligands with tailored steric and electronic properties can be prepared for specific applications, ranging from polymerization to fine chemical synthesis. ethz.ch

As discussed, half-metallocene complexes containing trimethylcyclopentadienyl derivatives are effective in olefin polymerization. researchgate.netgoogleapis.com In these systems, the ligand framework directly impacts the polymer microstructure and molecular weight. researchgate.net

Furthermore, ferrocenes derived from this compound are another class of important compounds. The synthesis of complex ferrocene-based ligands often starts from the base structure of trimethylcyclopentadiene. ethz.ch These ferrocene (B1249389) derivatives can be used as catalysts or ligands in various asymmetric catalytic reactions, leveraging the unique stereochemistry and electronic properties of the ferrocene scaffold.

The use of trimethylcyclopentadiene derivatives extends to other catalytic processes as well. For example, silyl-substituted cyclopentadienes are used in cycloaddition reactions to construct complex polycyclic systems. rsc.org These reactions showcase the utility of the cyclopentadiene (B3395910) core as a reactive diene, which can be harnessed in catalytic or stoichiometric transformations to build molecular complexity.

Precursors for Other Organic Transformations (e.g., Cyclopentenone Derivatives)

This compound is a valuable starting material and precursor for other important organic molecules, notably cyclopentenone derivatives. ethz.ch These derivatives are versatile building blocks in natural product synthesis and medicinal chemistry.

A key synthetic route to this compound itself involves an intramolecular aldol (B89426) condensation of a 1,4-diketone precursor. ethz.ch This highlights the close synthetic relationship between these cyclic systems. More importantly, substituted cyclopentadienes can be transformed into functionalized cyclopentenones. For example, a synthetic approach to certain prostaglandins (B1171923) begins with a [2+2] cycloaddition of 5-trimethylsilylcyclopentadiene, with a key subsequent step being the formation of a cyclopentenone precursor. rsc.org

These resulting cyclopentenone derivatives are valuable intermediates. A recently developed process shows that cyclopentenones can be converted into pyridones through an oxidative amination reaction. chemrxiv.org This transformation provides streamlined access to N-heterocyclic compounds, which are prevalent motifs in pharmaceuticals. chemrxiv.org The ability to synthesize substituted cyclopentenones from precursors like this compound opens up efficient pathways to these high-value molecules.

| Precursor | Transformation | Product / Intermediate | Application of Product |

| 5-Trimethylsilylcyclopentadiene | [2+2] Cycloaddition, Epoxidation, Fragmentation | Cyclopentenone precursor | Synthesis of Prostaglandin J₂ Methyl Ester rsc.org |

| 1,4-Diketone | Intramolecular Aldol Condensation | This compound | Precursor for complex ligands ethz.ch |

| Cyclopentenone | Oxidative Amination | Pyridone | Pharmaceutical ingredients, ligands chemrxiv.org |

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. numberanalytics.com For cyclopentadienyl (B1206354) systems, computational analysis has been crucial in understanding concepts of aromaticity, antiaromaticity, and the influence of substituents.

The cyclopentadienyl anion (Cp⁻) is a classic example of an aromatic system, fulfilling Hückel's (4n+2) rule with its six π-electrons. rsc.org In contrast, the cyclopentadienyl cation (Cp⁺) with four π-electrons is considered antiaromatic. mdpi.comrsc.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the aromaticity and antiaromaticity of these species. Various criteria, including energetic (Aromatic Stabilization Energies - ASE), magnetic (Nucleus-Independent Chemical Shift - NICS), and structural (Harmonic Oscillator Model of Aromaticity - HOMA), are used to assess these characteristics. rsc.orgrsc.org

Studies have shown that the cyclopentadienyl anion exhibits strong aromatic character, while the cyclopentadienyl cation displays significant antiaromaticity. rsc.org The electronic structure of the cyclopentadienyl cation is particularly interesting, with computational studies exploring the relative energies of its singlet and triplet states. mdpi.comrsc.org The triplet state of the cyclopentadienyl cation is found to be aromatic, conforming to Baird's rule. mdpi.com

Computational methods have also explored the concept of hyperconjugative aromaticity, where substituents can electronically influence the cyclopentadiene (B3395910) ring to induce aromatic character. chem8.org For instance, electropositive substituents can lead to aromaticity, while electronegative substituents can result in antiaromaticity. chem8.org

| System | Electronic State | π-Electrons | Aromaticity/Antiaromaticity | Key Computational Findings |

|---|---|---|---|---|

| Cyclopentadienyl Anion (Cp⁻) | Singlet | 6 | Aromatic | Fulfills Hückel's rule; shows enhanced thermodynamic stability. rsc.org |

| Cyclopentadienyl Cation (Cp⁺) | Singlet | 4 | Antiaromatic | Unstable and highly reactive; exhibits alternating single and double bonds. mdpi.comrsc.org |

| Triplet | 4 | Aromatic | Conforms to Baird's rule for triplet state aromaticity. mdpi.com |

The substitution of hydrogen atoms with methyl groups on the cyclopentadienyl ring significantly alters the electronic states and stability of the resulting molecule. mdpi.comrsc.org In the case of 1,2,3-trimethylcyclopentadiene, the methyl groups act as electron-donating groups through hyperconjugation. mdpi.com

Computational studies have demonstrated that electron-donating groups, such as methyl groups, decrease the antiaromaticity of the cyclopentadienyl cation. mdpi.comrsc.org This effect is attributed to the donation of electron density to the ring, which destabilizes the antiaromatic system. mdpi.com For the cyclopentadienyl anion, substitution generally leads to a decrease in aromaticity, regardless of the electronic nature of the substituent. rsc.org Electron-donating groups can destabilize the carbanion to a greater extent than electron-accepting groups. rsc.org

The increased electron density on the metal center in complexes with methylated cyclopentadienyl ligands, like the pentamethylcyclopentadienyl (Cp*) ligand, leads to greater π-backbonding to other ligands and makes the complexes more easily oxidized compared to their unsubstituted Cp analogues. nih.gov

Computational Probes of Aromaticity and Antiaromaticity in Cyclopentadienyl Systems (Anions and Cations)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the properties of molecules like this compound. rsc.orgkallipos.grscielo.org.mx DFT methods offer a good balance between computational cost and accuracy for a wide range of chemical problems. researchgate.net

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.aimdpi.com DFT methods, such as B3LYP, are commonly employed for this purpose. arxiv.org

For this compound, DFT calculations can determine the preferred conformations, including the orientation of the methyl groups relative to the cyclopentadiene ring. These calculations can provide precise bond lengths, bond angles, and dihedral angles. For instance, in related substituted cyclopentadienyl systems, it has been shown that for a methyl group, the orientation that allows for the strongest hyperconjugative interaction is one where a C-H bond is perpendicular to the ring plane. mdpi.com

DFT calculations are invaluable for studying the energetics of chemical reactions, including isomerization processes. nih.gov For trimethylcyclopentadiene, several isomers exist, such as 1,2,3-, 1,2,4-, and 5,5,1-trimethylcyclopentadiene. DFT can be used to calculate the relative energies of these isomers, providing insight into their thermodynamic stability.

Furthermore, DFT can be used to map out the potential energy surface for the interconversion between these isomers, identifying the transition state structures and calculating the activation energy barriers for these reactions. dicp.ac.cn For example, studies on the thermal isomerization of trimethylcyclopentadienes have utilized computational methods to determine kinetic parameters. researchgate.net

| Application | Information Obtained | Significance |

|---|---|---|

| Geometry Optimization | Optimized molecular structure (bond lengths, angles). pennylane.aimdpi.com | Provides the most stable conformation of the molecule. |

| Conformational Analysis | Relative energies of different conformers. | Identifies the most populated conformations at a given temperature. |

| Isomerization Energetics | Relative stabilities of isomers (e.g., 1,2,4-trimethylcyclopentadiene). nih.gov | Predicts the equilibrium distribution of isomers. |

| Reaction Pathway Analysis | Transition state structures and activation energies for isomerization. dicp.ac.cn | Elucidates the mechanism and kinetics of isomerization reactions. |

| Spectroscopic Parameter Prediction | NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov | Aids in the interpretation and assignment of experimental NMR spectra. |

A significant application of DFT is the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule within its optimized geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

These theoretical predictions are extremely valuable for the structural elucidation of organic molecules. nih.gov For this compound, DFT calculations can predict the chemical shifts for the different protons and carbons in the molecule. Comparing these predicted shifts with experimental data can confirm the structural assignment. Theoretical calculations of ¹³C chemical shifts for related trimethylcyclopentenyl cations have shown good agreement with experimental observations from ¹³C MAS NMR spectroscopy. dicp.ac.cn The accuracy of these predictions has been continually improving with the development of new functionals and computational methodologies. mdpi.comarxiv.org

Energetic Analysis of Isomerization and Reaction Pathways

Ab Initio and High-Level Quantum Chemical Calculations

Ab initio and other high-level quantum chemical calculations, which are based on first principles without reliance on empirical parameters, are crucial for obtaining accurate predictions of molecular properties. scribd.com Density Functional Theory (DFT) is a prominent method in this category, balancing computational cost with accuracy, making it suitable for a wide range of chemical systems. scribd.com

In the study of cyclopentadiene derivatives, computational methods are employed to determine optimized geometries, calculate energies of different isomers and transition states, and predict spectroscopic data. For instance, research involving isomers of this compound has utilized DFT calculations to optimize the geometries of minima and transition states. rsc.org Specific functionals, such as the M06 and PBE0, have been employed for these calculations in conjunction with basis sets like def2-SVP. rsc.org The use of an "ultrafine" integration grid is sometimes necessary to ensure the accuracy of calculations with certain functionals. rsc.org

Furthermore, computational studies have been instrumental in identifying reactive intermediates in catalytic cycles. In the Methanol to Olefins (MTO) process, this compound has been identified as the neutral, deprotonated form of the 1,2,5-trimethylcyclopentenyl cation (triMCP+), a key reactive intermediate. dicp.ac.cn DFT calculations were performed using the Gaussian 09 program to analyze these species. dicp.ac.cn To accurately model the interactions between the carbenium ion intermediates and zeolite frameworks, methods like the DFT-D approach, which accounts for dispersion forces, have been used for structure optimization. dicp.ac.cn For the prediction of spectroscopic properties, such as NMR chemical shifts, the Gauge-Including Projector-Augmented Wave (GIPAW) method has been successfully applied, showing good agreement with experimental ¹³C MAS NMR data. dicp.ac.cn

A summary of computational methods used in studies involving this compound and its derivatives is presented below.

| Computational Task | Method/Functional | Basis Set | Application | Reference |

| Geometry Optimization | M06 | def2-SVP | Optimization of minima and transition states | rsc.org |

| Refined Energy Calculation | PBE0 | def2-SVP | Single-point energy estimations on optimized geometries | rsc.org |

| Structure Optimization | DFT-D | Ultrasoft Pseudopotentials | Modeling carbenium ion interactions in zeolites | dicp.ac.cn |

| NMR Chemical Shift Calculation | GIPAW | Plane-wave basis set | Prediction of ¹³C chemical shifts for intermediates | dicp.ac.cn |

Modeling of Metal-Ligand Interactions in Organometallic Complexes

Computational modeling is essential for elucidating the nature of bonding and electronic structure in organometallic complexes containing cyclopentadienyl-type ligands. sci-hub.st The 1,2,3-trimethylcyclopentadienyl anion can act as a ligand in a variety of organometallic complexes, including those with transition metals and main group elements. researchgate.netvdoc.pub

Modeling efforts in this area often focus on understanding how the substitution pattern on the cyclopentadienyl ring influences the properties of the resulting metal complex. For example, theoretical studies on lanthanide single-ion magnets, such as those involving a trimethylcyclopentadienyl ligand ([CpMe₃]), have used a combination of DFT and ab initio Complete Active Space Self-Consistent Field (CASSCF) calculations. researchgate.net These studies explore how the ligand field, created by ligands like trimethylcyclopentadienyl, affects the magnetic anisotropy and the energy barrier for magnetization reversal. researchgate.net The models can also be used to predict the effect of external stimuli, like electric fields, on the magnetic properties of the complex. researchgate.net

The this compound scaffold is a precursor to more complex, functionalized ligands used in catalysis. For example, it is the starting material for chiral-annelated pentasubstituted cyclopentadienes used in titanocene (B72419) and zirconocene (B1252598) complexes, and for phosphine-functionalized ligands that form rsc.orgferrocenophanes. researchgate.netvdoc.pub Computational modeling of these types of complexes would involve:

Structure Optimization: Determining the stable geometries of the metallocenes.

Bonding Analysis: Using tools like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the metal-ligand bonds.

Electronic Structure Calculation: Mapping molecular orbitals to understand electronic transitions and reactivity.

These computational approaches provide deep insights into the structure-property relationships that govern the behavior of these complex organometallic compounds.

A table of representative organometallic complexes where the 1,2,3-trimethylcyclopentadienyl ligand or its derivatives are used is provided below.

| Metal Center | Complex Type | Application/Study Area | Reference |

| Titanium (Ti) | Chiral Titanocene Dichloride | Asymmetric Catalysis | vdoc.pub |

| Zirconium (Zr) | Chiral Zirconocene Dichloride | Asymmetric Catalysis | vdoc.pub |

| Iron (Fe) | Ferrocenophane | Functional Materials | researchgate.net |

| Dysprosium (Dy) | Lanthanide Single-Ion Magnet | Molecular Magnetism | researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,2,3-trimethylcyclopentadiene and its derivatives. It provides a wealth of information regarding the molecular structure, connectivity, and dynamic processes in solution.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are routinely employed to determine the constitution and configuration of this compound derivatives. The chemical shifts (δ), coupling constants (J), and through-space correlations observed in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of atomic connectivity.

For instance, in the ¹H NMR spectrum of this compound, distinct signals are observed for the methyl protons and the olefinic and methylene (B1212753) protons of the cyclopentadiene (B3395910) ring. The integration of these signals corresponds to the number of protons in each chemical environment, while the multiplicity, arising from spin-spin coupling, reveals the number of neighboring protons. For example, the analysis of the Diels-Alder reaction products between methylcyclopentadiene (B1197316) isomers and dienophiles heavily relies on detailed NMR studies, including COSY and HMBC experiments, to differentiate between the resulting adducts. sapub.org

A representative example of NMR data for a derivative is shown in the table below.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1-MeCp Adduct | ¹H | 2.09 | d | 1.5 | Methyl |

| ¹H | 2.88 | q | Methylene | ||

| ¹H | 6.15 | sextet | H-2 | ||

| ¹H | 6.27 | dq | H-4 | ||

| ¹H | 6.38-6.45 | m | H-3 | ||

| 2-MeCp Adduct | ¹H | 2.04 | q | 2.0 | Methyl |

| ¹H | 2.97 | quintet | Methylene | ||

| ¹H | 6.42 | H-3/H-4 | |||

| Data sourced from a study on Diels-Alder adducts of methylcyclopentadiene. sapub.org |

NMR spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism in cyclopentadiene derivatives. This compound can exist in different isomeric forms due to the migration of a proton or a substituent around the cyclopentadiene ring, a phenomenon known as sigmatropic rearrangement. These rearrangements often occur on a timescale that is accessible to NMR spectroscopy.

Variable-temperature NMR studies can provide quantitative information about the thermodynamics and kinetics of these tautomeric equilibria. Line-broadening and coalescence of NMR signals as a function of temperature can be analyzed to determine the rates of interconversion between the different tautomers. For example, studies on substituted cyclopentadienes have utilized ¹H and ¹³C NMR to establish the structures of different isomers present at equilibrium, which is a direct consequence of tautomeric shifts. researchgate.net The presence of multiple sets of signals in the NMR spectrum at low temperatures, which coalesce into a single averaged set of signals at higher temperatures, is a hallmark of a dynamic equilibrium.

Structural Elucidation of this compound and its Derivatives

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution structural information for crystalline solids. This technique is paramount for determining the precise three-dimensional arrangement of atoms in organometallic complexes of this compound, offering a static picture of the molecule in the solid state.

For organometallic complexes of this compound, single-crystal X-ray diffraction is the gold standard for structural determination. scirp.org It allows for the precise location of the metal center, the coordinated 1,2,3-trimethylcyclopentadienyl ligand, and any other associated ligands.

A prominent example is the structural characterization of trichloro(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV). researchgate.net X-ray diffraction analysis of this complex revealed a "piano-stool" geometry, where the titanium atom is coordinated to the planar face of the trimethylcyclopentadienyl ring and three chloride ligands. researchgate.net This structural motif is common for half-sandwich complexes of this type. The crystallographic data provide a wealth of information, including the unit cell dimensions and the symmetry of the crystal lattice.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [TiCl₃(η⁵-C₅H₂Me₃)] | Triclinic | P-1 | 6.862(1) | 6.923(2) | 11.215(2) | 82.65(1) | 83.27(1) | 61.30(1) |

| Crystallographic data for trichloro(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV). Data adapted from Erben et al. (2004). researchgate.net |

The detailed structural models obtained from X-ray crystallography allow for a precise analysis of bond lengths and angles within the molecule. This information is crucial for understanding the nature of the bonding between the metal center and the 1,2,3-trimethylcyclopentadienyl ligand, as well as the steric and electronic effects of the methyl substituents.

In the structure of trichloro(η⁵-1,2,3-trimethylcyclopentadienyl)titanium(IV), the Ti-C bond distances to the cyclopentadienyl (B1206354) ring carbons are not all equivalent, reflecting the substitution pattern on the ring. The average distance from the titanium atom to the centroid of the ring is also a key parameter. Similarly, the bond lengths and angles involving the chloride ligands provide insight into the coordination geometry around the titanium center. researchgate.net In another example, the crystal structure of a ruthenium cluster revealed a novel η⁷-dimethylene-trimethylcyclopentadiene ligand, with specific Ru-C bond lengths defining the interaction. rsc.org

| Compound | Bond | Bond Length (Å) | Bond | Bond Angle (°) |

| [TiCl₃(η⁵-C₅H₂Me₃)] | Ti-Ring Centroid | 2.0120(7) | - | - |

| Ti-Cl (avg) | ~2.225 | Cl-Ti-Cl (avg) | ~105 | |

| [Ru₃{...C₅Me₃(CH₂)₂...}] | Ru-Ru | 2.695(2) - 2.829(2) | Ru-Ru-Ru | 58.20(5) - 63.15(6) |

| Ru-C (ring) | 2.153(5) - 2.215(5) | - | - | |

| Selected bond parameters for organometallic complexes containing a this compound or related ligand. Data adapted from Erben et al. (2004) and other sources. researchgate.netrsc.org |

Solid-State Structural Determination of Organometallic Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for the detection and characterization of chemical species with one or more unpaired electrons, such as radicals. libretexts.org

When a radical species of a this compound derivative is generated, for example, through oxidation or reduction, EPR spectroscopy can be used to study its electronic structure. The EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) within the molecule, and the resulting splitting pattern in the EPR spectrum can be used to map the distribution of the unpaired electron spin density over the molecular framework.

While specific EPR studies on the 1,2,3-trimethylcyclopentadienyl radical are not widely reported, research on closely related species such as the 1,2,3,4-tetramethylcyclopentadienyl radical provides valuable insights. In these systems, the hyperfine coupling constants of the methyl protons are used to determine the spin distribution in the symmetric and antisymmetric molecular orbitals of the cyclopentadienyl ring. psu.edu The pattern of hyperfine splitting can reveal which molecular orbital the unpaired electron occupies, and how substituents influence this. psu.edu For a hypothetical 1,2,3-trimethylcyclopentadienyl radical, the EPR spectrum would be expected to show complex hyperfine splitting patterns due to the interactions with the three methyl groups and the two ring protons, providing a detailed picture of its electronic ground state.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of molecules by probing their fundamental vibrations. hopto.orgedinst.com These vibrations, which include the stretching and bending of bonds, occur at characteristic frequencies that are highly sensitive to the molecule's composition, geometry, and bonding environment. spectroscopyonline.commt.com Consequently, the resulting spectra provide a unique "molecular fingerprint," enabling compound identification and offering deep insights into chemical bonding. q-chem.comanton-paar.com

The interaction of a molecule with electromagnetic radiation governs the principles of IR and Raman spectroscopy. For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment. edinst.comhoriba.com In contrast, a vibration is Raman active if it causes a change in the molecule's polarizability. edinst.comq-chem.com Due to these different selection rules, IR and Raman spectroscopy are complementary techniques, often providing a more complete vibrational picture when used in conjunction. hopto.orgmt.com

For the specific compound This compound , detailed experimental or computationally predicted IR and Raman spectral data, including peak positions and their corresponding vibrational assignments, are not available in publicly accessible spectroscopic databases or the reviewed scientific literature. While general principles of vibrational spectroscopy are well-established, the absence of specific data for this molecule prevents the creation of detailed data tables and an in-depth analysis of its molecular fingerprint and bonding characteristics based on IR and Raman spectra.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to predict vibrational frequencies and intensities for molecules where experimental data is lacking. gaussian.comrsc.orgnumberanalytics.com Such computational studies would be necessary to generate the specific IR and Raman spectra for this compound and to perform a detailed assignment of its vibrational modes.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes for Trimethylcyclopentadienes

The future of chemical manufacturing hinges on the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. skpharmteco.comevotec.comcitrefine.com The synthesis of 1,2,3-trimethylcyclopentadiene and its isomers currently relies on methods that could be optimized for greater sustainability. Future research in this area should focus on several key strategies.

One promising avenue is the utilization of biomass as a renewable feedstock. nih.govresearchgate.net Levoglucosenone, a platform chemical derived from the pyrolysis of cellulose, presents an attractive starting point for the synthesis of various organic compounds and could be investigated as a precursor for trimethylcyclopentadienes. nih.gov The development of catalytic pathways to convert biomass-derived molecules into the cyclopentadiene (B3395910) core would represent a significant advancement in sustainable chemical production. researchgate.netrsc.org Another approach involves designing synthetic routes with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, thereby minimizing waste. citrefine.com This can be achieved through the use of catalytic processes that enable more efficient bond formations. citrefine.comrsc.org

Furthermore, the replacement of hazardous solvents with greener alternatives is a critical aspect of sustainable synthesis. evotec.com Research could explore the use of bio-based solvents or even solvent-free reaction conditions, such as those employed in mechanochemistry, to reduce the environmental impact of production. evotec.com A comparative analysis of different synthetic routes using green metrics, such as the E-factor and Process Mass Intensity (PMI), will be essential to quantify and guide the development of more environmentally benign processes. rsc.orgrsc.org

Table 1: Potential Sustainable Approaches for this compound Synthesis

| Approach | Key Principles & Goals | Potential Starting Materials |

| Biomass Conversion | Utilize renewable feedstocks to reduce reliance on fossil fuels. nih.govresearchgate.net | Cellulose, Levoglucosenone, Furfural nih.gov |

| Catalytic Routes | Increase reaction efficiency and selectivity, lower energy requirements. citrefine.com | Biomass-derived platform chemicals |

| Solvent Replacement | Minimize use of toxic and volatile organic compounds. evotec.com | Water, bio-based solvents (e.g., Cyrene) evotec.comresearchgate.net |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. citrefine.com | Design of catalytic cycles with minimal byproduct formation. |

Exploration of New Catalytic Applications Leveraging this compound Ligands

Cyclopentadienyl (B1206354) (Cp) ligands and their substituted derivatives are fundamental in organometallic chemistry and catalysis. researchgate.net The specific substitution pattern of the 1,2,3-trimethylcyclopentadienyl (Me3Cp) ligand imparts a unique combination of steric bulk and electronic properties to metal centers, which can be harnessed for new catalytic transformations. researchgate.netresearchgate.net While some complexes of this compound have been synthesized, such as those with titanium and rhenium, their full catalytic potential remains largely untapped. researchgate.netresearchgate.netresearchgate.net

Future research should systematically explore the synthesis of a wider range of 1,2,3-trimethylcyclopentadienyl metal complexes, particularly with first-row transition metals like iron, cobalt, and manganese, which are more abundant and less toxic than their heavier counterparts. nih.govrsc.org These new complexes could then be screened for activity in various catalytic reactions. For instance, rhodium complexes bearing modified cyclopentadienyl ligands have shown promise in C-H activation reactions, and exploring the utility of a 1,2,3-trimethylcyclopentadienyl rhodium complex in this area could lead to novel synthetic methodologies. nih.gov

The unique steric profile of the 1,2,3-trimethylcyclopentadienyl ligand could be particularly advantageous in stereoselective catalysis. The unsymmetrical nature of the ligand could create a chiral pocket around the metal center, enabling enantioselective transformations. This is a significant area for future investigation, as the development of new chiral ligands is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net Potential applications to explore include asymmetric hydrogenation, hydrosilylation, and polymerization reactions. researchgate.net For example, titanocene (B72419) complexes are known polymerization catalysts, and the specific ligand environment provided by this compound could influence the properties of the resulting polymers. researchgate.net

Table 2: Investigated and Potential Catalytic Applications for 1,2,3-Trimethylcyclopentadienyl (Me3Cp) Complexes

| Metal Center | Known or Potential Application Area | Rationale / Research Direction |

| Titanium (Ti) | Olefin Polymerization researchgate.net | Investigate influence of Me3Cp ligand on polymer properties (e.g., tacticity, molecular weight). |

| Rhenium (Re) | Deoxydehydration (DODH) of diols researchgate.net | Explore substrate scope and efficiency compared to other substituted Cp'ReO3 catalysts. |

| Rhodium (Rh) | C-H Activation / Functionalization nih.gov | Design and test [Rh(Me3Cp)Cl2]2-type precatalysts for regioselective and asymmetric synthesis. |

| First-Row Metals (Fe, Co, Mn) | Various (e.g., redox catalysis, amination) nih.govrsc.orgacs.org | Synthesize novel, sustainable catalysts and explore their reactivity in a broad range of transformations. |

Advanced Computational Predictions for Novel Reactivity and Molecular Design

Computational chemistry has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. mit.edursc.org For this compound, advanced computational methods can provide profound insights into its structure, stability, and reactivity, guiding future experimental work. scirp.orgscirp.org

A key area for future computational research is the systematic study of the various isomers of trimethylcyclopentadiene to understand their relative stabilities and reactivity profiles. scirp.orgscirp.org Density Functional Theory (DFT) calculations can be employed to determine energetic properties, such as heats of formation, and electronic properties that govern reactivity, like frontier molecular orbital energies. scirp.org This data can help predict which isomer is thermodynamically favored and which might be more kinetically reactive in specific transformations.

Furthermore, computational modeling can be used to design novel catalysts based on the 1,2,3-trimethylcyclopentadienyl ligand. By simulating the interaction of the ligand with various metal centers and substrates, researchers can predict the performance of hypothetical catalysts before undertaking laborious and expensive experimental synthesis. rsc.orgwarwick.ac.uk This includes predicting reaction barriers, identifying transition states, and understanding the origins of stereoselectivity. ethz.ch The development of machine learning models trained on quantum mechanical data is a particularly exciting frontier, offering the potential to rapidly screen large numbers of potential catalysts and reactions. mit.edu Such models could predict a range of properties, including electronic structure and reactivity, with increasing accuracy and computational efficiency. mit.eduarxiv.org

Investigation of this compound in Complex Reaction Networks

Chemical processes, from industrial cracking and reforming to biological metabolism, often consist of highly complex reaction networks involving numerous species and elementary steps. aps.orglbl.govblogspot.com this compound and its corresponding radical and ionic intermediates can be components of such networks, particularly in high-temperature environments like combustion or petroleum cracking. dicp.ac.cnbritannica.com

The automatic exploration of chemical reaction networks using computational tools is an emerging field that could be applied to systems involving this compound. nih.gov These methods can systematically uncover previously unknown reaction pathways and intermediates, providing a comprehensive understanding of the system's behavior. nih.gov By studying how this compound interacts and transforms within a network of interconnected reactions, researchers can gain insights that are crucial for optimizing industrial processes, understanding soot formation, and even modeling aspects of astrochemistry. rsc.org

Q & A

Q. What are the standard methods for characterizing 1,2,3-trimethylcyclopentadiene, and how should experimental parameters be optimized?

Characterization typically involves gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and density/refractive index measurements for physical property validation . For example, the boiling point (126.2°C) and flash point (13.4°C) reported in experimental data require calibration against reference standards to ensure reproducibility. When using NMR, deuterated solvents must be selected to avoid signal overlap, and integration ratios should align with the molecular formula (C₈H₁₂) .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

A key method involves thermal intramolecular allene-ene cycloaddition, as demonstrated in the synthesis of racemic lineatin, which produces the compound via a six-step route . Another approach includes dichloroketene cycloaddition to methyl-substituted cyclopentadienes, though regioselectivity challenges may arise due to steric hindrance from the three methyl groups . Limitations include side reactions (e.g., dimerization) at low temperatures (-78°C), as observed in carbene-carbene rearrangements .

Q. How should this compound be stored and handled to ensure stability and safety?

Due to its low flash point (13.4°C), the compound must be stored in flame-proof cabinets under inert gas (e.g., nitrogen) to prevent peroxidation. Use explosion-proof refrigerators for long-term storage, and avoid contact with oxidizing agents. Degradation over time necessitates regular purity checks via GC-MS .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., cycloaddition vs. dimerization) be controlled during synthesis?

Temperature is critical: at -40°C or higher, 1,5,5-trimethylcyclopentadiene and bicyclobutanes form via cyclopropylidene intermediates, while at -78°C, dimerization dominates due to stabilized α-bromo lithium species . Kinetic vs. thermodynamic control can be assessed using Arrhenius plots. Quenching experiments with methanol can trap intermediates for analysis .

Q. What strategies improve regiospecificity in cycloaddition reactions involving this compound?

Copper(I) catalysis, as used in peptide-bound triazole synthesis, can enhance regiospecificity by stabilizing dipolar transition states. Solid-phase synthesis on polar supports minimizes steric interference, achieving >95% conversion in some cases . Computational modeling (e.g., DFT) of transition states can predict regioselectivity trends .

Q. How should researchers address contradictions in reported physical properties (e.g., boiling point variations)?

Q. What methodologies ensure reproducibility in studies using this compound?

Adopt the "Experimental Design" framework:

- Step 1: Document reagent batches, solvents, and equipment (e.g., Schlenk lines for air-sensitive reactions) .

- Step 2: Use internal standards (e.g., deuterated analogs) in NMR/GC-MS to normalize data .

- Step 3: Share raw datasets and synthetic protocols via repositories (e.g., Zenodo) to enable third-party validation .

Data Analysis and Interpretation

Q. How can statistical methods resolve contradictions in reaction yield data?

Apply ANOVA to compare yields across experimental replicates, identifying outliers. For example, if yields drop below 70% in cycloadditions, assess catalyst loading (e.g., Cu(I) concentration) via regression analysis. Use principal component analysis (PCA) to isolate variables (temperature, solvent) affecting reproducibility .

Q. What advanced spectroscopic techniques clarify structural ambiguities in methyl-substituted cyclopentadienes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.